2-Bromo-3-fluoro-5-nitropyridine

Catalog No.
S13656319
CAS No.
M.F
C5H2BrFN2O2
M. Wt
220.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoro-5-nitropyridine

Product Name

2-Bromo-3-fluoro-5-nitropyridine

IUPAC Name

2-bromo-3-fluoro-5-nitropyridine

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

InChI

InChI=1S/C5H2BrFN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H

InChI Key

MFPHKYKHPOABQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)Br)[N+](=O)[O-]

2-Bromo-3-fluoro-5-nitropyridine is a halogenated nitropyridine compound characterized by the presence of a bromine atom at the second position, a fluorine atom at the fifth position, and a nitro group at the third position of the pyridine ring. Its molecular formula is C5H2BrFN2O2\text{C}_5\text{H}_2\text{BrF}\text{N}_2\text{O}_2 with a molecular weight of approximately 220.98 g/mol. The compound appears as an orange solid and is slightly soluble in water .

The unique arrangement of substituents on the pyridine ring imparts distinct electronic properties, influencing its reactivity and potential biological activity. The presence of both bromine and fluorine enhances its utility in various chemical transformations and pharmaceutical applications.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
  • Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
  • Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran.

Research indicates that 2-Bromo-3-fluoro-5-nitropyridine exhibits various biological activities, making it a candidate for further pharmacological studies. Its structure allows for interactions with biological targets such as enzymes or receptors, potentially modulating their activity. The electron-withdrawing nature of the nitro and fluorine groups enhances its reactivity and binding affinity to molecular targets, which is particularly relevant in medicinal chemistry.

Several synthesis methods exist for producing 2-Bromo-3-fluoro-5-nitropyridine, including:

  • Bromination of 5-Fluoro-3-nitropyridine: Using phosphorus(V) oxybromide and N,N-dimethylformamide as solvents under controlled temperature conditions.
  • Fluorination followed by Bromination: Involves the synthesis of intermediates that are subsequently treated with brominating agents to yield the target compound .

The synthesis typically yields around 77% efficiency under optimal conditions .

2-Bromo-3-fluoro-5-nitropyridine serves multiple purposes in chemical research and industry:

  • Pharmaceutical Intermediate: It is used as a building block in the synthesis of complex molecules with therapeutic potential.
  • Precursor for Radiopharmaceuticals: The fluorine atom allows it to be a precursor in developing radiopharmaceuticals for medical imaging techniques, such as positron emission tomography (PET) scans.

Studies on the interactions of 2-Bromo-3-fluoro-5-nitropyridine with various biological targets suggest favorable binding due to its unique substituents. The compound's ability to interact with enzymes or receptors may lead to modulation of their activity, indicating potential applications in drug development. Further investigations are necessary to fully understand its pharmacological properties.

Several compounds share structural similarities with 2-Bromo-3-fluoro-5-nitropyridine, including:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-fluoro-3-nitropyridineC5H3BrFN2O2\text{C}_5\text{H}_3\text{BrF}\text{N}_2\text{O}_2Different positioning of halogens
3-Bromo-2-fluoro-5-nitropyridineC5H3BrFN2O2\text{C}_5\text{H}_3\text{BrF}\text{N}_2\text{O}_2Variation in substitution pattern
4-Bromo-3-fluoro-2-nitropyridineC5H3BrFN2O2\text{C}_5\text{H}_3\text{BrF}\text{N}_2\text{O}_2Alternative halogen positioning

Uniqueness

The uniqueness of 2-Bromo-3-fluoro-5-nitropyridine lies in its specific arrangement of substituents on the pyridine ring. This arrangement significantly influences its chemical reactivity and biological activity. The combination of bromine and fluorine at these positions provides distinct electronic properties that differentiate it from other similar compounds, making it a versatile intermediate for various chemical transformations .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

219.92837 g/mol

Monoisotopic Mass

219.92837 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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